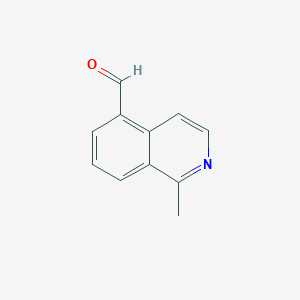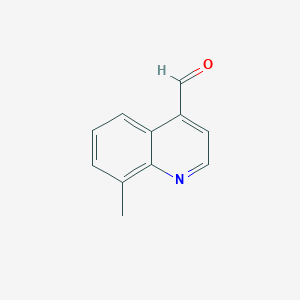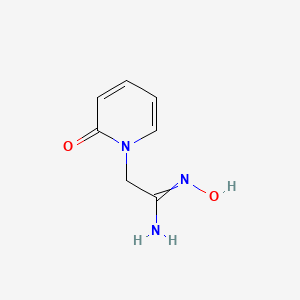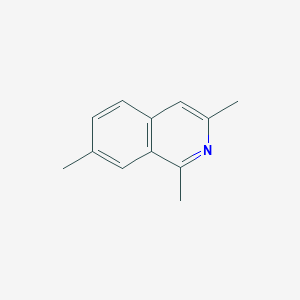
(R)-2-(Pyridin-4-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Pyridin-4-ylmethyl)piperazine is a chiral compound featuring a piperazine ring substituted with a pyridin-4-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Pyridin-4-ylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-piperazine and 4-pyridinemethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) under an inert atmosphere.
Procedure: The ®-piperazine is reacted with 4-pyridinemethanol under the specified conditions to yield ®-2-(Pyridin-4-ylmethyl)piperazine.
Industrial Production Methods: In an industrial setting, the production of ®-2-(Pyridin-4-ylmethyl)piperazine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-(Pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(Pyridin-4-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(Pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It can modulate biochemical pathways by binding to its targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
(S)-2-(Pyridin-4-ylmethyl)piperazine: The enantiomer of ®-2-(Pyridin-4-ylmethyl)piperazine.
2-(Pyridin-4-ylmethyl)piperazine: The racemic mixture of both enantiomers.
N-Methyl-2-(Pyridin-4-ylmethyl)piperazine: A methylated derivative.
Uniqueness: ®-2-(Pyridin-4-ylmethyl)piperazine is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or racemic mixture. Its specific interactions with molecular targets can lead to distinct pharmacological profiles.
Eigenschaften
CAS-Nummer |
1217441-90-1 |
|---|---|
Molekularformel |
C10H15N3 |
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
(2R)-2-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C10H15N3/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h1-4,10,12-13H,5-8H2/t10-/m1/s1 |
InChI-Schlüssel |
VQTOBKXDDUOIDX-SNVBAGLBSA-N |
Isomerische SMILES |
C1CN[C@@H](CN1)CC2=CC=NC=C2 |
Kanonische SMILES |
C1CNC(CN1)CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11913606.png)


![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)

![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)



![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)
![2H-Imidazo[4,5-G]quinoline](/img/structure/B11913673.png)
